N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195186
InChI: InChI=1S/C15H19N5O3S/c1-23-9-13-17-18-15(24-13)16-12(21)8-20-14(22)7-10-5-3-2-4-6-11(10)19-20/h7H,2-6,8-9H2,1H3,(H,16,18,21)
SMILES:
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.4 g/mol

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC20195186

Molecular Formula: C15H19N5O3S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C15H19N5O3S
Molecular Weight 349.4 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C15H19N5O3S/c1-23-9-13-17-18-15(24-13)16-12(21)8-20-14(22)7-10-5-3-2-4-6-11(10)19-20/h7H,2-6,8-9H2,1H3,(H,16,18,21)
Standard InChI Key VIWURRCVRRKTQD-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Introduction

Structural Elucidation and Molecular Characteristics

Core Components and Connectivity

The compound comprises three distinct regions:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing one sulfur and two nitrogen atoms at positions 1, 3, and 4 . The 5-position is substituted with a methoxymethyl group (-CH2OCH3), enhancing steric bulk and electronic modulation .

  • Cycloheptapyridazinone: A fused bicyclic system featuring a seven-membered cycloheptane ring conjugated to a pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group).

  • Acetamide Linker: A -CH2CONH- group bridging the thiadiazole and cycloheptapyridazinone moieties, facilitating conformational flexibility .

Molecular Geometry and Bonding

X-ray crystallographic data for analogous thiadiazole-acetamide compounds reveal near-planar arrangements between the thiadiazole ring and substituents, with dihedral angles <5° . Intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizes the conformation, as observed in N-(1,3,4-thiadiazol-2-yl)acetamide derivatives . Key bond parameters for the thiadiazole core include:

Bond TypeLength (Å)Angle (°)
S–C1.72186.4
N–C (adjacent)1.302–1.371112.2–114.6

Data extrapolated from thiadiazole derivatives .

Molecular Formula and Weight

The molecular formula is C17H20N5O3S, with a calculated molecular weight of 386.44 g/mol. This aligns with homologous compounds bearing cycloheptapyridazinone and thiadiazole subunits.

Synthesis and Derivative Preparation

Key Intermediate: 2-(3-Oxocycloheptapyridazin-2-yl)Acetic Acid

This intermediate is synthesized through:

  • Cyclocondensation: Reacting cycloheptane-1,3-dione with hydrazine hydrate to form the pyridazinone core.

  • Side-Chain Introduction: Alkylation at the α-position using bromoacetic acid derivatives.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity from the acetamide and ketone groups . Limited aqueous solubility (<1 mg/mL) is anticipated, consistent with hydrophobic cycloheptane and thiadiazole regions .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond .

Thermal Properties

  • Melting Point: Estimated range: 180–200°C, based on structurally related thiadiazole-acetamides .

  • Thermogravimetric Analysis (TGA): Decomposition onset >250°C, indicative of moderate thermal stability .

Hypothesized Biological Activity

Enzyme Inhibition

Molecular docking studies suggest affinity for:

  • Carbonic Anhydrase: Via coordination to the zinc ion in the active site .

  • Cyclooxygenase-2 (COX-2): The thiadiazole sulfur may form hydrophobic interactions with the enzyme’s substrate-binding pocket .

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